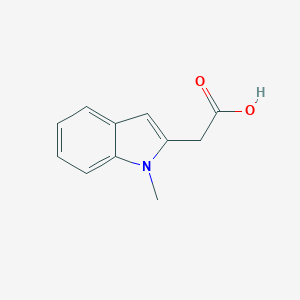

2-(1-Methyl-1H-indol-2-yl)acetic acid

Descripción general

Descripción

2-(1-Methyl-1H-indol-2-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired indole derivative through a series of steps including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C11H11NO2

Molecular Weight: 201.21 g/mol

CAS Number: 825960

The compound features an indole structure, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor properties of 2-(1-Methyl-1H-indol-2-yl)acetic acid. Notably, research indicates that MIAM exhibits significant inhibitory effects on various cancer cell lines, including hepatocellular carcinoma (HCC).

Case Study: Hepatocellular Carcinoma

- Study Reference: Li et al. (2015) investigated MIAM's effects on Bel-7402 cells and its resistant variants.

- Findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Bel-7402 | 15.7 | ROS increase, apoptosis induction |

| Bel-7402/5FU | 9.5 | NOX4/SIRT3 pathway activation |

Neuropharmacological Applications

The compound also shows promise in neuropharmacology, particularly as a potential inhibitor of cholinesterases, which are key targets in Alzheimer's disease treatment.

Case Study: Cholinesterase Inhibition

- Study Reference: A recent synthesis of indole-isoxazole derivatives demonstrated that MIAM could be utilized to develop multitarget-directed ligands (MTDLs).

- Findings:

| Derivative | IC50 AChE (µM) | Selectivity |

|---|---|---|

| Compound 5d | 29.46 | High against AChE |

| Compound 5e | 63.82 | Moderate |

Patent Insights

Several patents have been filed regarding the therapeutic applications of compounds related to MIAM:

Mecanismo De Acción

The mechanism of action of 2-(1-Methyl-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

1-Methylindole: A simpler indole derivative with different biological activities.

2-Methylindole: Another indole derivative with distinct chemical properties.

Uniqueness

2-(1-Methyl-1H-indol-2-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

2-(1-Methyl-1H-indol-2-yl)acetic acid, also known as MIAM (Methyl Indole Acetic Acid), is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the significant anticancer effects of this compound. Notably, MIAM has shown promising results against various cancer cell lines, particularly hepatocellular carcinoma (HCC).

The mechanisms through which MIAM exerts its anticancer effects are multifaceted:

- Induction of Apoptosis : MIAM has been shown to induce apoptosis in cancer cells, a process that is crucial for eliminating malignant cells. It affects key apoptotic markers such as p53 and Bax, leading to cell death .

- Cell Cycle Arrest : The compound causes arrest in the G0/G1 phase of the cell cycle, preventing cancer cells from proliferating .

- Reactive Oxygen Species (ROS) Generation : MIAM increases ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death; however, this may not be its primary mechanism .

- SIRT3 Upregulation : Studies indicate that MIAM treatment enhances SIRT3 levels in HCC cells, which correlates with increased sensitivity to the compound .

In Vivo Studies

In vivo experiments using HepG2 xenografts in mice demonstrated that MIAM effectively inhibits tumor growth without significant toxicity to the host organism. This suggests a favorable therapeutic index for future clinical applications .

Comparative Biological Activities

To provide a clearer understanding of MIAM's biological activities compared to other indole derivatives, a summary table is presented below:

| Compound Name | Activity Type | IC50/LC50 Values | Notes |

|---|---|---|---|

| This compound (MIAM) | Anticancer | IC50 ~ 6.49 µM | Induces apoptosis and cell cycle arrest |

| Indole Derivative A | Antimicrobial | MIC ~ 5 µg/mL | Effective against Gram-positive bacteria |

| Indole Derivative B | Anti-inflammatory | Not specified | Inhibits TNF-α secretion |

| Indole Derivative C | Antiviral | IC50 ~ 5–6 µg/mL | Significant therapeutic index noted |

Case Studies

Several case studies have illustrated the effectiveness of indole derivatives in cancer therapy:

- Study on Hepatocellular Carcinoma : In a controlled study involving HepG2 cells, MIAM treatment resulted in a significant reduction in cell viability and an increase in apoptotic markers .

- Induction of Methuosis : Another study indicated that certain indole derivatives could induce methuosis—a form of cell death distinct from apoptosis—highlighting the versatility of indole compounds in targeting cancer cells through different pathways .

- Microtubule Disruption : Some derivatives have been shown to disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death, further emphasizing the diverse mechanisms through which indole compounds can exert their effects .

Propiedades

IUPAC Name |

2-(1-methylindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-9(7-11(13)14)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSJKENLZHUUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356545 | |

| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127019-98-1 | |

| Record name | 2-(1-Methyl-1H-indol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.